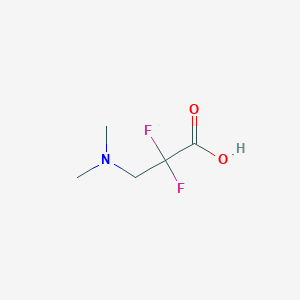

3-(Dimethylamino)-2,2-difluoropropanoic acid

Description

3-(Dimethylamino)-2,2-difluoropropanoic acid is a fluorinated β-amino acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the β-position and two fluorine atoms at the α-carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues . The compound is commercially available as a hydrochloride salt, with global suppliers such as Focus Synthesis LLC and Chemcon Speciality Chemicals offering it for research purposes .

Properties

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-8(2)3-5(6,7)4(9)10/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQFAFDNQMKKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropanoic acid typically involves the reaction of dimethylamine with a suitable precursor containing the 2,2-difluoropropanoic acid moiety. One common method involves the use of lead acetate as a catalyst in a solvent-free environment . The reaction conditions often include moderate temperatures and the absence of solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropanoic acid derivatives, while substitution reactions can produce a variety of substituted propanoic acids.

Scientific Research Applications

3-(Dimethylamino)-2,2-difluoropropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-2,2-difluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and chemical reactions, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Key Observations:

- Fluorination Impact: All compounds share a difluorinated α-carbon, which increases acidity (pKa ~1.5–2.5) and resistance to enzymatic degradation compared to non-fluorinated analogues .

- Aromatic vs.

Physicochemical Properties

- Solubility: The dimethylamino group improves water solubility compared to dibenzylamino derivatives, though less than primary amines like α,α-difluoro-β-alanine .

- Stability : Difluorination at the α-carbon reduces susceptibility to oxidation and hydrolysis, a shared advantage across all listed compounds .

Biological Activity

3-(Dimethylamino)-2,2-difluoropropanoic acid, often encountered in its hydrochloride form, is a compound with significant potential in pharmacology. Its unique structure, characterized by a propanoic acid backbone with two fluorine atoms and a dimethylamino group, positions it as a candidate for various therapeutic applications.

Chemical Structure

- Molecular Formula : C5H10ClF2NO2

- Molecular Weight : 185.09 g/mol

- Structural Features :

- Propanoic acid backbone

- Two fluorine substituents at the second carbon

- Dimethylamino group at the third carbon

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with neurotransmitter receptors. This compound may function as an agonist or antagonist, influencing mood and cognitive functions.

Key Biological Activities

-

Neurotransmitter Receptor Interaction :

- Potential modulation of neurotransmitter systems which can affect mood and cognition.

- Specific interactions with receptors involved in neurological pathways.

-

Pharmacological Applications :

- Investigated for its role in drug development targeting various diseases.

- Potential therapeutic uses in treating conditions related to mood disorders and cognitive impairments.

The mechanism by which this compound exerts its effects is still under investigation. It is hypothesized that the compound's ability to interact with specific receptors may lead to alterations in signaling pathways associated with neurotransmission.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2,2-difluoropropanoic acid hydrochloride | C3H6ClF2NO2 | Lacks dimethylamino group |

| 4-Dimethylaminobutyric acid | C6H13ClN | Longer carbon chain |

| 3-(Diethylamino)-2-fluoropropanoic acid | C5H10ClFNO | Different amino group |

| 3-(Dimethylamino)propionic acid | C5H11NO2 | No fluorine substitution |

This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties.

Case Studies and Research Findings

-

Pharmacodynamics Studies :

- Studies have shown that the compound interacts with various biological targets, which is crucial for understanding its pharmacodynamics.

- Research indicates potential effects on mood regulation through receptor modulation.

-

Therapeutic Potential :

- Ongoing research is exploring its use as a therapeutic agent in conditions such as depression and anxiety disorders.

- Early-stage trials suggest promising results in enhancing cognitive function.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(dimethylamino)-2,2-difluoropropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a β-keto ester precursor followed by amination. For example:

Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to replace hydroxyl groups with fluorine atoms. Excess fluorinating agents may lead to byproducts, so stoichiometric control is critical .

Amination : Introduce the dimethylamino group via nucleophilic substitution or reductive amination. Protecting groups (e.g., Fmoc in related compounds) may stabilize intermediates during synthesis .

- Key Data :

| Step | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination | DAST | -20 to 0 | 60–75 | 85–90 |

| Amination | Dimethylamine/HCl | 25–40 | 50–65 | 90–95 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (δ ≈ -120 to -140 ppm for CF groups) and NMR for dimethylamino protons (δ ≈ 2.2–2.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with ESI-MS detection .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC values) may arise from:

- Solvent Effects : Polar aprotic solvents (DMSO) can alter protein-ligand binding kinetics compared to aqueous buffers .

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as racemic mixtures may show variable activity .

- Statistical Validation : Use triplicate assays with positive/negative controls (e.g., known inhibitors) to minimize false positives .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., kinases) using software like GROMACS. Focus on fluorine’s role in stabilizing transition states via electrostatic interactions .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ≈ 1.2–1.8) and blood-brain barrier permeability, critical for CNS drug candidates .

Q. What experimental designs optimize the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Test degradation rates in buffers (pH 2–9) at 37°C. The compound is stable at pH 4–6 but hydrolyzes rapidly in strongly acidic/basic conditions .

- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. TGA/DSC analysis confirms thermal stability up to 150°C .

Applications in Academic Research

Q. How is this compound utilized as a building block in peptide mimetics?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate the compound via Fmoc/t-Bu strategies. The dimethylamino group enhances solubility, while fluorine improves metabolic stability .

- Case Study : Derivatives showed enhanced binding to αvβ3 integrin (K = 12 nM) compared to non-fluorinated analogs, attributed to fluorine’s electronegativity .

Q. What role does the compound play in studying enzyme mechanisms?

- Methodological Answer :

- Transition-State Analogs : The CF group mimics tetrahedral intermediates in protease reactions (e.g., HIV-1 protease), enabling mechanistic elucidation via kinetic isotope effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.